molecular formula C6H3Cl2NO3 B104017 2,4-Dichloro-5-nitrophenol CAS No. 39489-77-5

2,4-Dichloro-5-nitrophenol

Cat. No. B104017
CAS RN: 39489-77-5
M. Wt: 208 g/mol
InChI Key: OFAPWTOOMSVMIU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrophenol is a chemical compound that has been detected in environmental samples, such as the water of the Rhône river delta. It is a transformation product of 2,4-dichlorophenol, which itself is derived from the transformation of the herbicide dichlorprop and is also an impurity of commercial herbicides .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, 2,4-Dichloro-3-methyl-6-nitrophenol was prepared through hydrolysis of a chlorinated product mixture obtained from p-nitrotoluene, achieving high yields and purity . Another study reported the synthesis of 4-(2,4-Dichlorophenoxy)phenol from 2,4-dichlorophenol through a series of reactions including etherization, reduction, diazotization, and hydrolysis, with a total yield of 57.6% . Additionally, 4-Chloro-2-nitrophenol was synthesized from 2,5-dichloronitrobenzene by hydrolyzation, followed by catalytic reduction to produce 2-amino-4-chlorophenol with a high yield and purity .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dichloro-5-nitrophenol has been determined using X-ray diffraction. For example, the structure of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was characterized by a very short N⋯H⋯O hydrogen bridge, indicating proton transfer from oxygen to nitrogen . Similarly, the ionic adduct of 2,6-dichloro-4-nitrophenol with 4-formylpyridine showed long N+⋯H⋯O− hydrogen bonds with asymmetric location of the H-atom .

Chemical Reactions Analysis

The transformation of 2,4-dichlorophenol into 2,4-dichloro-6-nitrophenol in the environment has been suggested to occur through a nitration process, possibly induced by photoproduced *NO2. The reaction kinetics were studied using a model system involving Fe(III) and nitrite under irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-5-nitrophenol are not directly detailed in the provided papers. However, the occurrence of this compound in the environment and its potential transformation from 2,4-dichlorophenol suggest that it is stable enough to be detected in natural waters. The related compound 2,4-Dichloro-6-nitrophenol has been identified in effluent wastewater and has shown anti-androgenic activity in fish, indicating that it can act as an endocrine-disrupting chemical .

Relevant Case Studies

A case study involving the occurrence of 2,4-dichlorophenol and 2,4-dichloro-6-nitrophenol in the Rhône river delta during the summer season of 2005 highlighted the environmental relevance of these compounds. The study suggested a fast concentration decrease of 2,4-dichlorophenol accompanied by an increase of 2,4-dichloro-6-nitrophenol, implying a nitration process in the environment . Another case study demonstrated the anti-androgenic potency of 2,4-Dichloro-6-nitrophenol in Chinese rare minnows, providing evidence of its endocrine disruption potential .

Scientific Research Applications

Synthesis and Chemical Processes

  • Synthesis Optimization : 2,4-Dichloro-5-nitrophenol has been synthesized using chloroform as a substitute solvent to replace tetrachloromethane, focusing on improving yield, recycling of the solvent, and operational safety Wang Duo-yu, 2012.

  • Preparation as an Intermediate : It serves as an important intermediate in the synthesis of developers used in color photography. The preparation method from p-nitroethylbenzene through various reactions offers high purity and yield at low costs Qin Xue-kong, 2005.

  • Derivative Synthesis : The compound has been used to prepare 2,4-Dichloro-5-nitrophenylisopropyl ether with high yield and purity, benefiting processes by lowering costs and simplifying operations C. Jun, 2011.

Environmental and Ecological Impact

  • Environmental Transformation and Toxicity : As an environmental transformation product of 2,4-dichlorophenol, 2,4-Dichloro-5-nitrophenol has been identified in effluent wastewater. It exhibits anti-androgenic potency in aquatic organisms, affecting the endocrine system Rui Chen et al., 2016.

  • Toxicity in Anaerobic Systems : In anaerobic systems, nitrophenols, including 2,4-dichloro-5-nitrophenol, exhibit toxicity. Their inhibitory effects on methanogenesis and interactions with various substrates have been studied, indicating potential environmental hazards V. Uberoi & S. Bhattacharya, 1997.

Phototransformation and Degradation Studies

  • Phototransformation in Surface Water : The compound undergoes phototransformation in surface water bodies. Direct photolysis and reactions with various reactive species in water are key processes affecting its environmental fate P. Maddigapu et al., 2011.

Safety And Hazards

2,4-Dichloro-5-nitrophenol is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

properties

IUPAC Name

2,4-dichloro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAPWTOOMSVMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192624
Record name Phenol, 2,4-dichloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-nitrophenol

CAS RN

39489-77-5
Record name Phenol, 2,4-dichloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
LG Groves, EE Turner, GI Sharp - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… convertible by the diazo-method into 2 : 4-dichloro-5nitrophenol, but we have been unable … -nitrophenol would give, as one product, 2 : 4-dichloro-5-nitrophenol. Actually, the main, if not …
Number of citations: 0 pubs.rsc.org
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… It seems likely, for example, that 5-amino-2:4-dichlorophenol is a product of the reduction of 2:4-dichloro-5-nitrophenol rather than a product of the hydroxylation of 2:4-dichloroaniline, …
Number of citations: 40 www.ncbi.nlm.nih.gov
Y Wu, X Chen, L Bu, S Zhu, S Zhou, W Chu - ACS ES&T Water, 2022 - ACS Publications
Halonitrophenols (HNPs) are a group of emerging disinfection byproducts with high developmental toxicity. However, the formation and control of HNPs remain much uncertain, …
Number of citations: 5 pubs.acs.org
C Bloomfield, AK Manglik, RB Moodie… - Journal of the …, 1983 - pubs.rsc.org
The kinetics of nitration in sulphuric acid of 2-chloro-4-methyl-, 4-chloro-, 2,4-dichloro-, and 4-fluoroanisole and of the corresponding phenols have been determined. The reaction …
Number of citations: 16 pubs.rsc.org
DL Fox, EE Turner - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
IN Part IV of this series (this vol., p. 1115) a number of observations were recorded which did not conform with previous results, and indicated lines on which further investigation was …
Number of citations: 1 pubs.rsc.org
J Ma, C Zhu, J Lu, Y Lei, J Wang, T Chen - Atmospheric Environment, 2017 - Elsevier
Nitrous acid (HONO) is an important tropospheric pollutant and a major source of hydroxyl radical in the atmospheric gas phase. However, studies on the role of HONO in atmospheric …
Number of citations: 16 www.sciencedirect.com
J Xiao, S Zhu, L Bu, Y Chen, R Wu, S Zhou - RSC advances, 2023 - pubs.rsc.org
Halonitrophenols (HNPs) are an emerging type of aromatic disinfection byproduct, with detected concentrations of ∼nmol L−1 in source water and drinking water. Currently, there are …
Number of citations: 4 pubs.rsc.org
X Jin, G Wang, L Lian, F Gao, R Zhang, W Zhao… - Applied Sciences, 2021 - mdpi.com
The removal of chlorobenzene using a dielectric barrier discharge (DBD) reactor coupled with CuO/γ-Al 2 O 3 catalysts was investigated in this paper. The coupling of CuO enhanced …
Number of citations: 5 www.mdpi.com
M Jakubek, M Masařík, T Bříza, R Kaplánek, K Veselá… - Processes, 2021 - mdpi.com
The study of human protoporphyrinogen oxidase (hPPO) inhibition can contribute significantly to a better understanding of some pathogeneses (eg, porphyria, herbicide exposure) and …
Number of citations: 4 www.mdpi.com
M Jakubek, M Masarík, T Bríza, R Kaplánek, K Veselá… - 2021 - search.proquest.com
The study of human protoporphyrinogen oxidase (hPPO) inhibition can contribute significantly to a better understanding of some pathogeneses (eg, porphyria, herbicide exposure) and …
Number of citations: 0 search.proquest.com

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